Cas no 79759-90-3 (1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one)

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazolone core substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its rigid benzodiazolone scaffold contributes to structural stability, while the trifluoromethyl group can improve metabolic resistance and bioavailability. This compound is particularly useful in the synthesis of biologically active molecules, including potential pharmaceuticals and specialty chemicals. Its well-defined structure and functional group compatibility make it a versatile building block for targeted molecular design.
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one structure
79759-90-3 structure
Product Name:1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
CAS No:79759-90-3
MF:C9H7F3N2O
MW:216.159892320633
CID:1117973
PubChem ID:6610242
Update Time:2025-05-21

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydro-1-methyl-5-(trifluoromethyl)-2H-Benzimidazol-2-one
    • D77096
    • 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
    • SCHEMBL2711203
    • BS-32817
    • CS-0112618
    • 3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one
    • MBIIQZYKXCFYLI-UHFFFAOYSA-N
    • 79759-90-3
    • SCHEMBL13195012
    • 1-Methyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-5-(trifluoromethyl)-
    • Inchi: 1S/C9H7F3N2O/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15)
    • InChI Key: MBIIQZYKXCFYLI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)NC(N2C)=O)(F)F

Computed Properties

  • Exact Mass: 216.05104734g/mol
  • Monoisotopic Mass: 216.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M332120-100mg
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3
100mg
$64.00 2023-05-17
TRC
M332120-250mg
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
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250mg
$98.00 2023-05-17
TRC
M332120-500mg
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3
500mg
$150.00 2023-05-17
TRC
M332120-1g
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3
1g
$207.00 2023-05-17
Chemenu
CM525538-1g
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3 97%
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$121 2024-07-23
Chemenu
CM525538-5g
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
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$404 2024-07-23
A2B Chem LLC
AI56548-1g
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79759-90-3 98%
1g
$142.00 2024-04-19
A2B Chem LLC
AI56548-5g
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3 98%
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$402.00 2024-04-19
A2B Chem LLC
AI56548-10g
1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
79759-90-3 98%
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$662.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183258-10g
1-Methyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
79759-90-3 97+%
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¥5850.00 2024-07-28

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one Related Literature

Additional information on 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one

Comprehensive Overview of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS No. 79759-90-3)

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS No. 79759-90-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzodiazol-2-one derivative is characterized by its unique molecular structure, featuring a trifluoromethyl group at the 5-position and a methyl group at the 1-position. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to the growing demand for fluorinated compounds in drug discovery and material science.

The compound's CAS number 79759-90-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its benzodiazol-2-one core is a common scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and CNS-targeting activities. The incorporation of a trifluoromethyl group enhances lipophilicity and metabolic stability, traits highly sought after in modern pharmaceutical design. Recent studies highlight its utility in developing kinase inhibitors and GPCR modulators, aligning with trends in precision medicine and targeted therapies.

From a synthetic chemistry perspective, 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one exemplifies advancements in heterocyclic compound functionalization. The trifluoromethylation process used in its production reflects cutting-edge methodologies in organofluorine chemistry, a field experiencing rapid growth due to fluorine's unique electronic effects. Environmental considerations have also spurred interest in greener synthesis routes for such fluorinated benzodiazoles, addressing sustainability concerns in chemical manufacturing.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, with its CAS 79759-90-3 serving as a key reference in spectral databases. The compound's stability under various pH conditions and thermal properties are frequently studied parameters, particularly for formulation scientists working on drug delivery systems. These investigations often appear in searches related to pharmaceutical excipients and API stability, reflecting industry priorities.

In material science applications, derivatives of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one have shown promise in organic electronics due to their electron-withdrawing characteristics. The trifluoromethyl benzodiazole moiety contributes to charge transport properties in OLED materials and organic semiconductors, topics trending in renewable energy research. This dual applicability in life sciences and advanced materials makes CAS 79759-90-3 a compound of interdisciplinary interest.

Regulatory aspects surrounding this chemical emphasize proper handling protocols, though it's important to note that current classifications don't designate it as hazardous under standard conditions. Safety data sheets for 79759-90-3 typically focus on routine laboratory precautions, with particular attention to its heterocyclic nature during storage and transportation. These details frequently appear in searches by compliance officers and laboratory managers.

The commercial availability of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one through specialty chemical suppliers has increased significantly, reflecting its growing utilization. Pricing trends and bulk synthesis options for CAS 79759-90-3 are common queries among procurement specialists, especially those sourcing intermediates for contract research organizations. Market analyses suggest steady demand growth, paralleling expansion in fluorine-containing pharmaceuticals.

Academic interest in this compound continues to rise, with the benzodiazol-2-one structure appearing in numerous recent patents and publications. Citation networks reveal connections to research on bioisosteric replacements and metabolic stability enhancement - two hot topics in contemporary medicinal chemistry. The compound's trifluoromethyl group specifically attracts attention in studies of drug-target interactions and binding affinity optimization.

Future research directions for 79759-90-3 derivatives may explore their potential in proteolysis-targeting chimeras (PROTACs) and other emerging therapeutic modalities. The compound's structural features make it a candidate for incorporation into bifunctional molecules designed for targeted protein degradation. Such applications align with current pharmaceutical industry focus areas and frequently appear in scientific literature searches.

In conclusion, 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS No. 79759-90-3) represents a versatile building block with significant potential across multiple scientific disciplines. Its benzodiazol-2-one core combined with strategic trifluoromethyl substitution creates opportunities for innovation in drug discovery, materials science, and beyond. As research into fluorinated heterocycles advances, this compound will likely maintain its relevance in cutting-edge chemical development.

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